Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by its unique bicyclic structure, which incorporates a pyrrolidine and morpholine ring. This compound is of interest in pharmaceutical research due to its potential biological activities.
The compound is often synthesized in laboratory settings for research purposes. It can be categorized under various chemical databases and resources, including the Chemical Abstracts Service (CAS) and PubChem, which provide detailed chemical information and classification.
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride can be classified as:
The synthesis of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride can be represented as follows:
The compound's structural features include:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
These reactions often require specific conditions, such as:
The mechanism of action for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets. This may include:
Studies indicate that compounds with similar structures exhibit various biological activities, potentially including:
The physical properties of hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride include:
Relevant chemical properties include:
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride has potential applications in various scientific fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related disciplines. Further studies are necessary to fully understand its biological significance and potential applications.
The morpholine-pyrrolidine core presents synthetic challenges stemming from:
Two predominant strategies enable core assembly:
Strategy 1: Intramolecular Cyclization of Linear PrecursorsLinear precursors containing chiral amino-alcohols undergo acid-catalyzed cyclization. For example, L-proline-derived substrates with protected ethanolamine moieties facilitate stereoretentive ring closure under Mitsunobu conditions (DEAD/PPh₃), yielding the bicyclic system with >90% diastereoselectivity when chiral centers are pre-established [5].
Strategy 2: Azomethine Ylide CycloadditionThermal 1,3-dipolar cycloadditions of azomethine ylides generated in situ from amino esters provide rapid access to the pyrrolidine core. Subsequent ring-closing reactions install the morpholine oxygen. X-ray crystallography confirms relative stereochemistry at four contiguous stereocenters [5].
Table 1: Comparative Core Assembly Approaches
Method | Key Intermediate | Cyclization Conditions | d.r. | Yield |
---|---|---|---|---|
Amino-alcohol cyclization | N-Boc-L-prolinol derivatives | DIAD, PPh₃, THF, 0°C | >20:1 | 62–78% |
Azomethine ylide route | Ethyl glycinate imines | Toluene, Δ, 24h | 4:1 | 51% |
Reductive amination | Keto-proline esters | NaBH₃CN, MeOH, 0°C | 3:1 | 67% |
Achieving the pharmacologically preferred (3R,8aS) configuration necessitates catalytic enantiocontrol:
Chiral Phosphoric Acid (CPA) CatalysisBINOL-derived CPAs (e.g., TRIP, p-NO₂-TRIP) enable dynamic kinetic resolution during imine-enol cyclizations. Computational studies (ONIOM method) reveal a 9-membered transition state where:
This bifunctional activation delivers the trans-fused bicycle with ≤96% ee when using β-keto esters as substrates [8].
Metal-Chiral Ligand ComplexesCu(II)-BOX and Ru-TsDPEN systems catalyze asymmetric reductive amination between keto-proline esters and amino-aldehydes. Catalyst tuning optimizes stereoselectivity:
Table 2: Metal-Catalyzed Enantioselective Routes
Catalyst System | Substrate Pair | Temp (°C) | ee (%) | Config |
---|---|---|---|---|
Cu(SbF₆)₂/(R)-Ph-BOX | Ethyl 2-oxopyrrolidine-5-carboxylate + 2-aminoacetaldehyde acetal | -40 | 88 | (3R,8aS) |
RuCl(R,R)-TsDPEN | N-Cbz-3-aminopropanal + keto-proline ethyl ester | RT | 92 | (3R,8aS) |
Ir-(S,S)-f-Binaphane | Morpholine-2-carbaldehyde + pyrrolidinone ester | 50 | 85 | (3R,8aS) |
Chiral auxiliaries provide reliable stereodirecting effects when catalytic methods yield insufficient selectivity:
Evans Oxazolidinone ApproachAttachment of the pyrrolidine precursor to (4S)-benzyl oxazolidinone enables diastereofacial control during morpholine ring formation. Magnesium bromide-mediated chelation directs nucleophilic attack to the si-face, yielding >95% de. Subsequent auxiliary cleavage (LiOH/H₂O₂) affords enantiopure (3R) acid [5].
Menthol-Based Derivatization(-)-Menthyl glyoxylate engages in stereoselective Passerini reactions with N-Boc-3-aminopropanol and isocyanides. The bulky menthyl group governs facial selectivity during imine formation, yielding adducts with 15:1 d.r. after hydrogenative cyclization [6].
Table 3: Chiral Auxiliary Performance Comparison
Auxiliary | Attachment Point | Key Stereodirecting Step | d.r. | Post-Reaction Removal |
---|---|---|---|---|
(4S)-Benzyl oxazolidinone | Carboxylate C3 | MgBr₂-mediated cyclization | >20:1 | LiOH/H₂O₂ (quant.) |
(-)-Menthyl | Carboxylate C3 | Passerini reaction | 15:1 | LiAlH₄ reduction (82%) |
(R)-Phenylglycinol | Morpholine nitrogen | Nucleophilic substitution | 10:1 | Pd/C hydrogenolysis (90%) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8